molecular formula C18H17N3O3 B2599212 4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2108971-29-3

4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2599212
CAS No.: 2108971-29-3
M. Wt: 323.352
InChI Key: DMLGIJFNLKRYBC-UHFFFAOYSA-N
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Description

4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolidine derivative with a pyridine derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile
  • **4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Uniqueness

4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

4-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-16-4-2-3-12(8-16)17-9-15(22)11-21(17)18(23)13-5-6-20-14(7-13)10-19/h2-8,15,17,22H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLGIJFNLKRYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(CN2C(=O)C3=CC(=NC=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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